2-Piperidin-1-ylmethyl-acrylic acid
Overview
Description
2-Piperidin-1-ylmethyl-acrylic acid is a piperidine compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . It is primarily used in biochemical research due to its unique structure and properties . This compound is characterized by the presence of a piperidine ring attached to an acrylic acid moiety, making it a valuable building block in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
This compound is a piperidine derivative, and piperidine-containing compounds are known to be important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives, in general, are involved in a variety of biochemical pathways due to their wide presence in pharmaceuticals .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of piperidine derivatives .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids
Cellular Effects
Piperidine derivatives are known to have various effects on cellular processes
Molecular Mechanism
Piperidine derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2-Piperidin-1-ylmethyl-acrylic acid typically involves the reaction of piperidine with acrylic acid under controlled conditions. One common method includes the use of a nickel catalyst to facilitate the reaction, ensuring regioselectivity and mild reaction conditions . Industrial production methods often employ similar catalytic processes to achieve high yields and purity .
Chemical Reactions Analysis
2-Piperidin-1-ylmethyl-acrylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidines and acrylic acid derivatives .
Scientific Research Applications
2-Piperidin-1-ylmethyl-acrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Piperidin-1-ylmethyl-acrylic acid can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Piperidinone: A key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Spiropiperidines: Compounds with a spirocyclic structure, used in drug discovery for their unique pharmacological profiles.
The uniqueness of this compound lies in its combination of the piperidine ring and acrylic acid moiety, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(9(11)12)7-10-5-3-2-4-6-10/h1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSPIZRPHCYIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435233 | |
Record name | 2-[(Piperidin-1-yl)methyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4969-03-3 | |
Record name | 2-[(Piperidin-1-yl)methyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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